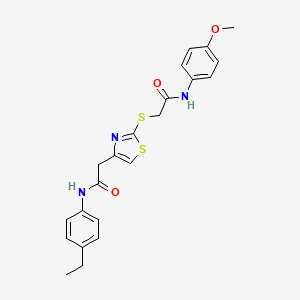

N-(4-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

N-(4-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring linked to a substituted ethylphenyl group and a 4-methoxyphenylamino moiety. Its structure includes:

- A thiazole core with a sulfur atom at position 2 and a thioether linkage to a 2-oxoethyl group.

- An acetamide side chain connected to a 4-ethylphenyl substituent.

- A 4-methoxyphenylamino group attached via a carbonyl group.

This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, or viral entry pathways .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-3-15-4-6-16(7-5-15)23-20(26)12-18-13-29-22(25-18)30-14-21(27)24-17-8-10-19(28-2)11-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWCUXOYWINKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones under basic conditions.

Introduction of the Acetamide Group: This step involves the acylation of the thiazole derivative with an appropriate acyl chloride or anhydride.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyphenyl group.

Reduction: Reduction reactions can target the carbonyl groups within the acetamide or thiazole moieties.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound could be explored for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s 4-ethylphenyl and 4-methoxyphenylamino groups distinguish it from analogues with halogens (e.g., Cl, F in ) or alternative methoxy positions (e.g., 3-methoxy in ).

- Core Modifications: Quinazolinone-containing analogues (e.g., ) show reduced thiazole-related reactivity but enhanced planar aromaticity, which may improve DNA intercalation or kinase inhibition .

Comparison of Yields :

- Compound 2d (): 83.9% yield via condensation of 4-nitrophenyl derivatives.

- Compound 19s (): 47.1% yield using N-(4-methoxyphenyl)-2-(4-hydroxyphenyl)acetamide.

- Lower yields in analogues (e.g., 42.6% for 19r ) highlight steric or electronic challenges in bulkier substituents.

Structure-Activity Relationships (SAR)

Electron-Donating Groups : Methoxy substituents (e.g., 4-methoxy in the target compound) enhance solubility and H-bonding capacity, critical for target engagement .

Halogen Substitutions : Chloro or fluoro groups (e.g., ) increase lipophilicity and membrane permeability but may reduce metabolic stability.

Thiazole vs. Quinazolinone Cores: Thiazoles offer greater conformational flexibility, while quinazolinones provide rigid, planar structures for π-π stacking .

Biological Activity

N-(4-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has drawn interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a thiazole moiety, an acetamide functional group, and a methoxyphenyl group, contributing to its unique chemical properties. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Antitumor Activity : Studies have shown that compounds with thiazole rings often exhibit cytotoxic properties against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against various cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth.

- Antimicrobial Properties : The presence of the thiazole and methoxy groups may enhance the compound's ability to interact with microbial targets, suggesting potential use as an antimicrobial agent. Similar thiazole derivatives have been reported to show activity comparable to established antibiotics.

- G Protein-Coupled Receptor Modulation : The structure of the compound suggests it may interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and are common targets in drug development.

Antitumor Activity

A study focusing on thiazole derivatives indicated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 of 1.61 µg/mL against Jurkat cells, highlighting the importance of the thiazole ring in enhancing biological activity .

Antimicrobial Activity

Research has demonstrated that several thiazole-containing compounds possess antimicrobial properties. A comparative analysis revealed that certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating bacterial infections .

Case Studies

| Study | Compound | Biological Activity | IC50/Effect |

|---|---|---|---|

| 1 | Thiazole Derivative A | Antitumor | IC50 = 1.61 µg/mL (Jurkat cells) |

| 2 | Thiazole Derivative B | Antimicrobial | Effective against S. aureus |

| 3 | Thiazole Derivative C | GPCR Modulation | Potential agonist for specific receptors |

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins.

- Disruption of Bacterial Cell Walls : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

- Modulation of Signaling Pathways : By interacting with GPCRs, the compound could alter intracellular signaling cascades.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.